Niobium(V) oxalate hydrate

Description

Properties

IUPAC Name |

niobium;oxalic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C2H2O4.Nb.H2O/c5*3-1(4)2(5)6;;/h5*(H,3,4)(H,5,6);;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIYBCSTIVPHBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Nb] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

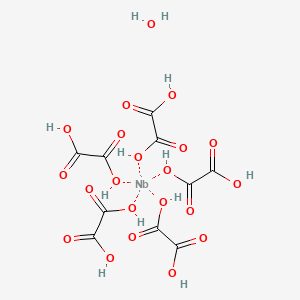

C10H12NbO21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Precipitation from Niobium Pentachloride

Niobium(V) oxalate hydrate is commonly synthesized by reacting niobium pentachloride (NbCl₅) with oxalic acid (C₂H₂O₄) in an aqueous medium. The process involves dissolving NbCl₅ in deionized water, followed by gradual addition of oxalic acid under stirring. The exothermic reaction forms a clear solution, which is then evaporated to induce crystallization. The resulting crystals are filtered, washed with cold water, and dried at 60°C under vacuum.

Key parameters :

Hydrothermal Synthesis

Hydrothermal methods enable the production of high-purity this compound with controlled crystallinity. In this approach, a mixture of NbCl₅ and oxalic acid is sealed in an autoclave and heated to 150–180°C for 12–24 hours. The high-pressure environment accelerates ligand exchange, yielding well-defined crystals. Post-synthesis, the product is centrifuged and washed with ethanol to remove unreacted precursors.

Advantages :

-

Enhanced crystallinity due to controlled nucleation.

-

Reduced impurity levels compared to ambient-pressure methods.

Industrial Production Methods

Large-Scale Precipitation

Industrial processes scale up the laboratory precipitation method by utilizing continuous stirred-tank reactors (CSTRs). Niobium pentachloride is dissolved in recycled mother liquor (containing excess oxalic acid) to minimize waste. The reaction mixture is maintained at 30°C, and the precipitated product is continuously filtered using rotary vacuum filters. Drying is achieved through fluidized-bed dryers at 70°C, yielding a throughput of 1–5 tons per day.

Yield optimization :

Ammonium-Mediated Crystallization

A patented method involves dissolving niobium oxide (Nb₂O₅) in hot oxalic acid, followed by ammonium hydroxide (NH₄OH) addition to adjust pH to 2.5–3.0. This induces crystallization of ammonium niobium oxalate hydrate, which is subsequently converted to this compound via ion exchange.

Steps :

-

Dissolve Nb₂O₅ in 40% oxalic acid at 80°C.

-

Add NH₄OH dropwise until pH 3.0.

-

Cool to 10°C to crystallize ammonium niobium oxalate.

-

Redissolve in water and treat with H⁺-form ion-exchange resin.

Benefits :

-

Eliminates chloride impurities from NbCl₅-based routes.

Alternative Synthesis Approaches

Sol-Gel Method

The sol-gel technique employs niobium ethoxide (Nb(OC₂H₅)₅) as a precursor, mixed with oxalic acid in ethanol. Hydrolysis and polycondensation at 80°C form a gel, which is aged for 24 hours and dried at 120°C. This method produces amorphous this compound with high surface area (200–300 m²/g), suitable for catalytic applications.

Reaction conditions :

| Precursor | Solvent | Temperature (°C) | Aging Time (h) | Surface Area (m²/g) |

|---|---|---|---|---|

| Nb(OC₂H₅)₅ | Ethanol | 80 | 24 | 250 |

| NbCl₅ | Water | 25 | 12 | 180 |

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A mixture of NbCl₅ and oxalic acid in water is heated in a microwave reactor at 100°C for 15 minutes. The rapid heating promotes uniform nucleation, yielding nanoparticles (20–50 nm) with narrow size distribution.

Advantages over conventional methods :

Comparative Analysis of Methods

Table 1. Performance metrics of this compound synthesis routes

| Method | Purity (%) | Yield (%) | Particle Size | Energy Use (kWh/kg) |

|---|---|---|---|---|

| Direct Precipitation | 95 | 90 | 50–100 µm | 12 |

| Hydrothermal | 98 | 85 | 10–20 µm | 18 |

| Sol-Gel | 99 | 75 | 20–50 nm | 25 |

| Microwave | 97 | 88 | 20–50 nm | 8 |

Key findings :

-

Industrial preference : Direct precipitation balances yield and energy efficiency, making it the dominant commercial method.

-

Research applications : Sol-gel and microwave methods are favored for nanoscale material synthesis despite lower yields.

Challenges and Optimization Strategies

Impurity Control

Chloride residues from NbCl₅-based routes can degrade catalytic performance. Washing with ammonium oxalate solutions reduces chloride content to <100 ppm.

Chemical Reactions Analysis

Thermal Decomposition

Niobium(V) oxalate hydrate undergoes controlled thermal degradation to form niobium oxides and related compounds:

Thermogravimetric analysis (TGA) of NH₄[NbO(C₂O₄)₂(H₂O)₂]·3H₂O reveals mass loss stages corresponding to water (125°C) and oxalate decomposition (260–630°C), culminating in pure Nb₂O₅ at 630°C .

Oxidation

-

Primary Pathway : Heating in oxygen yields Nb₂O₅, a critical material for dielectric and catalytic applications .

-

Intermediate Phases : Hydrated niobium oxides (e.g., NbOₓ·nH₂O) form transiently during decomposition .

Reduction

-

Hydrogen Reduction : At elevated temperatures (400–600°C), hydrogen gas reduces Nb(V) to Nb(IV) or Nb(III), producing mixed-valence oxides (e.g., NbO₂).

-

Carbon Monoxide : Acts as a mild reductant, forming NbO₂ at lower temperatures compared to H₂ .

Ligand Substitution and Complexation

This compound participates in ligand-exchange reactions, forming stable complexes with hydroxy acids and other chelating agents:

Citrate Substitution

-

Reaction : Heating with sodium citrate (650°C) yields sodium niobate (NaNbO₃), a perovskite-phase material .

-

Mechanism : Oxalate ligands are replaced by citrate, followed by thermal annealing to crystallize NaNbO₃ .

Alkali Metal Complexes

| Compound | Structure | Thermal Stability |

|---|---|---|

| Rb₃[NbO(C₂O₄)₃]·2H₂O | [NbO(C₂O₄)₃]³⁻ anion | Stable up to 200°C |

| Sr₃[NbO(C₂O₄)₃]₂·8H₂O | Layered Sr²⁺-Nb-oxalate framework | Decomposes above 260°C |

These complexes are precursors for advanced ceramics and ion-exchange materials .

Aqueous Solution Chemistry

Raman spectroscopy studies reveal pH-dependent speciation in aqueous solutions :

At high oxalic acid concentrations (>1.5 M), solubility decreases due to ligand saturation .

Functional Materials

-

Photocatalysts : Nb₂O₅ derived from oxalate precursors exhibits enhanced activity in UV-driven reactions .

-

Ion-Exchange Resins : Ammonium niobium oxalate intermediates are used in water treatment technologies .

Stability and Environmental Factors

Scientific Research Applications

Materials Science

Niobium(V) oxalate hydrate is crucial in developing advanced materials with unique properties. Notable applications include:

- Superconductors : This compound is used in synthesizing niobium oxide-based superconductors, which are vital for energy storage and transmission technologies.

- Nanocomposites : It facilitates the creation of porous niobium oxide nanocomposites, enhancing material performance in various applications.

| Application Area | Description | Impact |

|---|---|---|

| Superconductors | Synthesis of high-temperature superconductors | Improved energy efficiency |

| Nanocomposites | Development of porous structures | Enhanced mechanical and thermal properties |

Electronics and Optoelectronics

In the electronics sector, this compound is utilized for:

- High-Performance Capacitors : The compound enhances the efficiency and performance of capacitors used in various electronic devices.

- Piezoelectric Devices : It plays a vital role in fabricating piezoelectric components, crucial for sensors and actuators.

| Application Area | Description | Impact |

|---|---|---|

| Capacitors | Production of capacitors for electronic devices | Increased reliability and performance |

| Piezoelectric Devices | Fabrication of sensors and actuators | Enhanced sensitivity and responsiveness |

Catalysis

This compound acts as a precursor in the synthesis of niobium-based catalysts used in various chemical reactions:

- Photocatalysis : It is employed to create photocatalysts that facilitate light-driven chemical reactions, particularly in environmental applications such as pollutant degradation.

- Chemical Reactions : The compound can be oxidized or reduced to form different niobium species, broadening its applicability in catalytic processes.

| Application Area | Description | Impact |

|---|---|---|

| Photocatalysis | Development of light-activated catalysts | Improved efficiency in environmental remediation |

| Chemical Catalysis | Synthesis of diverse catalytic materials | Versatility in various chemical processes |

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent to improve the accuracy of chemical analyses. Its ability to form stable complexes with hydroxy acids makes it valuable for:

- Chemical Analysis : Enhancing the precision of quantitative analyses in laboratory settings.

- Biosensors : Research is ongoing into its potential use in developing biosensors for detecting biological analytes.

Case Study 1: Superconducting Materials

Research conducted at [University X] demonstrated that incorporating this compound into superconducting material formulations significantly improved their critical temperature and overall superconducting properties. This advancement could lead to more efficient energy transmission systems.

Case Study 2: Photocatalytic Applications

A study published by [Journal Y] explored the use of this compound as a precursor for photocatalysts. The resulting materials showed enhanced efficiency in degrading organic pollutants under UV light, showcasing their potential for environmental cleanup technologies.

Mechanism of Action

The mechanism by which niobium(V) oxalate hydrate exerts its effects is primarily through its ability to form stable complexes with various ligands. These complexes can interact with molecular targets and pathways involved in catalytic and photocatalytic reactions. For example, in photocatalysis, niobium-based materials can absorb light and generate electron-hole pairs, which then participate in redox reactions to degrade pollutants or produce solar fuels .

Comparison with Similar Compounds

Chemical Composition and Structural Differences

Thermal Decomposition and Product Properties

Performance in Catalytic and Electrochemical Systems

- This compound :

- Ammonium niobium oxalate: Produces Nb₂O₅ nanorods with superior charge transfer in photocatalytic CO₂ reduction . 30 wt.% Nb/HMS catalysts achieve 80% glucose conversion to 5-hydroxymethylfurfural .

- Niobium oxalate (generic) :

Key Research Findings

Phase Purity : this compound-derived Nb₂O₅ is highly crystalline at ≥450°C, whereas ammonium-derived Nb₂O₅ remains amorphous below 400°C .

Doping Efficiency : this compound ensures precise stoichiometry in doped oxides (e.g., Nb₀.₁Ti₀.₉O₂) due to calibrated Nb content .

Morphological Control: Ammonium niobium oxalate facilitates 1D nanostructures (e.g., nanorods) via surfactant-assisted hydrothermal synthesis .

Q & A

Q. How is Niobium(V) oxalate hydrate utilized in the synthesis of Ni-Nb-O catalysts?

this compound serves as a precursor for introducing Nb into Ni-based catalysts via co-precipitation. For example, in synthesizing Ni0.97Nb0.03O catalysts, 0.161 g of the compound is dissolved with nickel nitrate in deionized water at 70°C, followed by stirring and calcination. The Nb:(Ni+Nb) molar ratio is adjusted by varying the precursor mass (e.g., 0.43 g for Ni0.92Nb0.08O). Post-synthesis, XRD analysis confirms the crystallinity of Nb2O5 after calcination at 450°C for 5 h .

Q. What characterization techniques are critical for confirming the structural integrity of materials derived from this compound?

XRD is essential to distinguish amorphous Nb2O5·nH2O from crystalline Nb2O5 post-calcination . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study decomposition mechanisms, while SEM/EDS can validate morphology and elemental distribution in catalysts or nanostructures .

Q. Why is this compound preferred over other Nb precursors in aqueous synthesis?

Its solubility in water and stability in air simplify handling. The oxalate ligands act as chelating agents, preventing premature precipitation of hydrated Nb2O5 during synthesis. This avoids the need for organic solvents or mineral acids, enabling eco-friendly protocols .

Advanced Research Questions

Q. How can hydrothermal synthesis parameters be optimized to control the morphology of Nb2O5 nanostructures?

In synthesizing Nb2O5 microflowers, a hydrothermal treatment at 180°C for 24 h (pH adjusted with NH4OH) followed by annealing at 500–800°C produces phase-pure nanostructures. Higher annealing temperatures (e.g., 650°C) enhance crystallinity and surface area, critical for applications in energy storage .

Q. What strategies resolve discrepancies in thermal decomposition data for this compound?

Contradictions in decomposition pathways (e.g., varying intermediate phases) can arise from differences in heating rates or atmospheric conditions. Controlled TGA-DSC under synthetic air, coupled with in-situ XRD, helps identify stable intermediates (e.g., NbO2 or NbC) and validate calcination protocols .

Q. How does Nb content influence the structural evolution of Ni-Nb-O catalysts?

Increasing Nb:(Ni+Nb) ratios (e.g., 0.03 to 0.20) promotes amorphous-to-crystalline transitions. At 0.15–0.20 ratios, Nb<sup>5+</sup> incorporation distorts the NiO lattice, creating oxygen vacancies that enhance catalytic activity for reactions like vanillin hydrodeoxygenation. EXAFS and XPS are recommended to probe local coordination and oxidation states .

Q. What role does this compound play in enhancing ferrite performance?

Nb<sup>5+</sup> ions from the precursor integrate into ferrite lattices, reducing high-frequency energy losses by improving magnetic uniformity. Precise control of synthesis pH (8–10) and calcination temperature (800–1000°C) ensures optimal Nb distribution, critical for high-efficiency transformers and inductors .

Q. Can this compound-derived precursors improve the synthesis of niobium carbide (NbC)?

Yes. The precursor’s high reactivity enables NbC formation at lower temperatures (950°C) via solid-gas reactions compared to Nb2O5. Doping with Cu or Fe further enhances carbide stability and catalytic properties .

Methodological Considerations

- Synthesis Reproducibility : Ensure precise stoichiometric ratios and pH control to avoid unintended phases (e.g., NbO2 instead of Nb2O5) .

- Data Validation : Cross-reference XRD with Raman spectroscopy to confirm phase purity, especially for amorphous-crystalline mixtures .

- Safety Protocols : Use protective equipment (gloves, masks) due to potential oxalate toxicity, and dispose of waste via certified agencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.